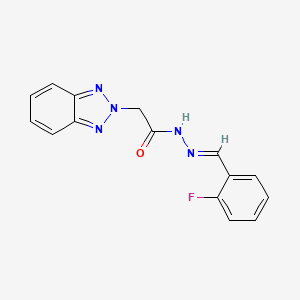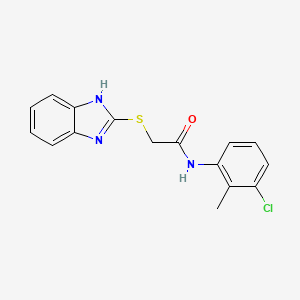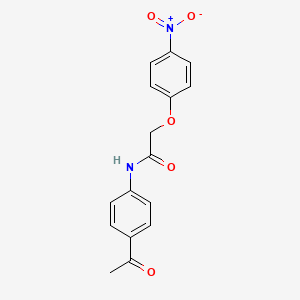
2-(2H-1,2,3-benzotriazol-2-yl)-N'-(2-fluorobenzylidene)acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds involves reacting specific aldehydes with acetohydrazides under controlled conditions. For instance, compounds within this family have been synthesized by reacting fluorobenzaldehyde with 2-(1H-1,2,3-triazole-1-yl) acetohydrazide, followed by characterization using techniques like MS, H-1 NMR, IR, and X-ray diffraction to confirm their structures (Li Wei-hua et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(2H-1,2,3-Benzotriazol-2-yl)-N'-(2-fluorobenzylidene)acetohydrazide has been elucidated through techniques like X-ray diffraction. These compounds crystallize in specific systems, displaying unique spatial arrangements and intermolecular interactions, such as hydrogen bonds, which stabilize their structures (Zhi-Qiang Shi et al., 2007).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, forming new derivatives with potential biological activities. For example, acetylhydrazone derivatives containing specific moieties have been synthesized and evaluated for their antitumor activities, demonstrating the chemical versatility and potential application of this compound class in medicinal chemistry (Ting Liu et al., 2012).
Applications De Recherche Scientifique
Anticancer Applications
A significant body of research has focused on derivatives of benzotriazol and related compounds as potential anticancer agents. For example, the synthesis of new benzothiazole acylhydrazones has been explored for their probable anticancer activity against various cancer cell lines, including glioma, lung adenocarcinoma, breast adenocarcinoma, and colorectal adenocarcinoma. These compounds have been evaluated for cytotoxic activity, showing promising results in inhibiting cancer cell growth, with further studies conducted on DNA synthesis inhibition and the death pathway of cancer cells (Osmaniye et al., 2018).
Antimicrobial and Antioxidant Activities
Research on benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings has indicated that these compounds exhibit α-glucosidase inhibitory, antimicrobial, and antioxidant activities. Specific derivatives have shown notable scavenging activities and effectiveness against both Gram-positive and Gram-negative bacteria, underscoring their potential as antimicrobial agents (Menteşe et al., 2015).
Chemical Synthesis and Structural Analysis
The synthesis and crystal structure analysis of N'-(4-fluorobenzylidene)-2-(1H-1,2,4-triazole-1-yl) acetohydrazide and similar compounds have been documented, highlighting the importance of these structures in medicinal chemistry and materials science. The detailed analysis includes elemental, NMR, IR, and X-ray diffraction studies, providing insights into the molecular geometry and intermolecular interactions facilitating the stabilization of these compounds (Wei-hua et al., 2006).
Sensor Development
A novel hydrazide-based compound has been developed as a fluorogenic "turn-on" sensor for monitoring Al3+ in aqueous media. This sensor shows high sensitivity and selectivity for Al3+, with practical applications in drinking water analysis and bio-imaging. The development of such sensors is crucial for environmental monitoring and biomedical research (Aydin et al., 2020).
Propriétés
IUPAC Name |
2-(benzotriazol-2-yl)-N-[(E)-(2-fluorophenyl)methylideneamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FN5O/c16-12-6-2-1-5-11(12)9-17-18-15(22)10-21-19-13-7-3-4-8-14(13)20-21/h1-9H,10H2,(H,18,22)/b17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDHDVARXZRONRN-RQZCQDPDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CN2N=C3C=CC=CC3=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CN2N=C3C=CC=CC3=N2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(3-phenoxybenzyl)thio]-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B5598494.png)
![N-ethyl-2-methyl-6-[4-(3-methylbutanoyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5598500.png)
![3-[(4-methyl-2-pyrimidinyl)oxy]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5598508.png)
![3-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5598516.png)


![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)methanesulfonamide](/img/structure/B5598539.png)
![2,4-dimethyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5598547.png)

![2-(4-chlorophenyl)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B5598561.png)
![2-[3-fluoro-5-(trifluoromethyl)phenyl]isonicotinamide](/img/structure/B5598578.png)

![8-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)methyl]-3-methyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5598586.png)
